molecular formula C18H22N2O B4423870 2-(3-methylpiperidin-1-yl)-N-(naphthalen-1-yl)acetamide

2-(3-methylpiperidin-1-yl)-N-(naphthalen-1-yl)acetamide

Cat. No.: B4423870
M. Wt: 282.4 g/mol
InChI Key: HTDXYODRGKMOEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methylpiperidin-1-yl)-N-(naphthalen-1-yl)acetamide ( 653584-73-7) is a high-purity synthetic organic compound supplied for research and development purposes. With a molecular formula of C18H22N2O and a molecular weight of 282.38 g/mol, this acetamide derivative features a naphthalene ring system linked to a 3-methylpiperidine moiety via an acetamide bridge . This specific molecular architecture, which incorporates both aromatic and heterocyclic components, is of significant interest in medicinal chemistry and drug discovery research for the exploration of novel biologically active molecules. Compounds with similar naphthalene and piperidine substructures are frequently investigated for their potential to interact with various biological targets, such as enzymes and receptors, due to their ability to influence lipophilicity and binding affinity. Researchers utilize this chemical as a key building block or intermediate in the synthesis of more complex compounds, as well as a candidate for high-throughput screening assays to identify new therapeutic leads. The product is accompanied by a comprehensive safety data sheet. Handling should only be performed by qualified professionals in a controlled laboratory setting. This compound is strictly for research and further manufacturing applications and is not intended for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methylpiperidin-1-yl)-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-14-6-5-11-20(12-14)13-18(21)19-17-10-4-8-15-7-2-3-9-16(15)17/h2-4,7-10,14H,5-6,11-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDXYODRGKMOEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylpiperidin-1-yl)-N-(naphthalen-1-yl)acetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with a Methyl Group: The piperidine ring is then methylated using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the Acetamide Group: The acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride.

    Coupling with Naphthalene: Finally, the naphthalene ring is coupled with the acetamide-substituted piperidine through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The aromatic naphthalene ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: N-oxides of the piperidine ring.

    Reduction Products: Amines derived from the reduction of the acetamide group.

    Substitution Products: Various substituted naphthalene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-methylpiperidin-1-yl)-N-(naphthalen-1-yl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Structural Modifications and Pharmacological Relevance

The compound’s activity and physicochemical properties are influenced by:

  • Naphthalen-1-yl group : Enhances aromatic interactions with enzyme active sites (e.g., MAO-A/B, AChE) .
  • 3-Methylpiperidine moiety : Improves solubility and modulates steric effects compared to unsubstituted piperidine .
  • Acetamide linker : Facilitates hydrogen bonding with biological targets .

Key Analogs and Comparative Data

Compound Name Structure Highlights Molecular Weight (g/mol) Bioactivity/Properties Reference ID
Target Compound Naphthalen-1-yl + 3-methylpiperidine 282.38 Potential MAO/AChE inhibition (inferred)
N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide Naphthalen-1-yl + piperidine ~268.36 AChE/BChE inhibition (IC₅₀ ~0.1–1 μM)
N-(4-ethoxyphenyl)-2-(3-methylpiperidin-1-yl)acetamide 4-Ethoxyphenyl + 3-methylpiperidine 276.38 logP = 3.33; higher solubility vs. naphthyl analog
N-(naphthalen-1-yl)-2-(4-oxo-4,5-dihydro-1H-imidazol-2-yl)acetamide Imidazolone ring replaces piperidine 267.28 Hydrogen bonding via imidazolone; unconfirmed activity
2-{[4-(4-Fluorophenyl)-6-(1-naphthyl)pyrimidin-2-yl]thio}-N-(3-methylphenyl)acetamide Pyrimidine-thioacetamide hybrid - Anti-inflammatory activity; melting point 145–147°C
N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide Morpholinoethyl + naphthalen-2-yloxy - Cytotoxicity studied (cell line-specific)

Research Findings and Trends

Enzyme Inhibition Profiles

  • MAO and Cholinesterase Targets : Piperidine- and morpholine-containing acetamides (e.g., safinamide analogs) show selectivity for MAO-B (IC₅₀ ~0.028 mM) and BChE, with 3-methylpiperidine likely enhancing selectivity over MAO-A .
  • AChE Inhibition : Triazole-benzothiazole acetamides and naphthyl derivatives exhibit IC₅₀ values in the low micromolar range, suggesting the naphthalen-1-yl group is critical for binding .

Physicochemical Properties

  • Thermal Stability : Pyrimidine-thioacetamide hybrids (e.g., compound 2h in ) exhibit higher melting points (145–147°C) compared to the target compound, suggesting stronger crystalline packing.

Biological Activity

2-(3-Methylpiperidin-1-yl)-N-(naphthalen-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound can be represented structurally as follows:

  • Chemical Formula : C18H22N2O
  • Molecular Weight : 290.38 g/mol

Research indicates that compounds containing piperidine and naphthalene moieties exhibit a range of biological activities, including:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis through various mechanisms. Studies suggest that it may target specific signaling pathways involved in tumor growth and survival.
  • Neuroprotective Effects : Similar piperidine derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease.

Anticancer Activity

A study evaluated the anticancer effects of related piperidine derivatives, indicating that compounds with similar structures could significantly inhibit the growth of various cancer cell lines. For instance, a derivative demonstrated an IC50 value of 29.44 ± 1.46 µg/ml against HeLa cells, suggesting substantial cytotoxicity .

CompoundCell LineIC50 (µg/ml)Mechanism of Action
Compound 5eHeLa29.44 ± 1.46Induction of apoptosis via ROS generation
This compoundFaDuNot specifiedPotential IKKb inhibition

Neuropharmacological Activity

The compound's structural features allow it to interact with neurotransmitter systems. Piperidine derivatives have been noted for their AChE inhibitory activity, which is crucial in treating neurodegenerative diseases.

Case Studies

Several studies have highlighted the biological effects of piperidine derivatives:

  • Study on Apoptosis Induction : A study demonstrated that piperazine clubbed with 2-azetidinone derivatives effectively induced apoptosis in cervical cancer cells by increasing oxidative stress and activating caspases .
  • Inhibition of Cholinesterases : Research on similar compounds indicated that they could inhibit both AChE and butyrylcholinesterase (BuChE), showing promise for treating Alzheimer's disease .

Q & A

Q. What statistical methods resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from multiple studies using random-effects models to identify consensus trends .
  • Experimental Replication : Standardize assay protocols (e.g., ATP-based viability assays) to reduce variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(3-methylpiperidin-1-yl)-N-(naphthalen-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(3-methylpiperidin-1-yl)-N-(naphthalen-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.